molecular formula C6H3Cl2N3 B1311059 5,7-dichloro-1H-imidazo[4,5-b]pyridine CAS No. 24485-01-6

5,7-dichloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B1311059
CAS No.: 24485-01-6
M. Wt: 188.01 g/mol
InChI Key: IKJFWUNKUZVHGU-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the imidazo[4,5-b]pyridine ring system.

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. Additionally, this compound can bind to DNA, affecting gene expression and cellular function. The interactions between this compound and these biomolecules are primarily driven by its chemical structure, which allows it to form stable complexes with target molecules .

Cellular Effects

This compound has been observed to exert various effects on different cell types. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression. It has also been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. In immune cells, this compound can modulate the immune response by influencing cytokine production and cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, such as kinases, and inhibit their activity, leading to changes in cell signaling pathways. Additionally, this compound can intercalate into DNA, affecting gene expression and cellular function. These interactions are facilitated by the compound’s chemical structure, which allows it to form stable complexes with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and immune suppression. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,7-dichloro-1H-imidazo[4,5-b]pyridine typically involves the condensation of 4,6-dichloro-2,3-diaminopyridine with formamide under controlled conditions. The reaction is carried out in methanol at a temperature range of 10-20°C. After the reaction, the product is isolated by filtration and purified using methyl tert-butyl ether .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysis (PTC) has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in 5,7-dichloro-1H-imidazo[4,5-b]pyridine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

5,7-Dichloro-1H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

The compound has shown promise in the development of antimicrobial and antiviral agents. Its derivatives have been studied for their activity against various bacterial and viral pathogens . Additionally, it has been explored for its potential as a GABA A receptor positive allosteric modulator, which could have implications in the treatment of neurological disorders .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

5,7-Dichloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable entity in medicinal chemistry .

Properties

IUPAC Name

5,7-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJFWUNKUZVHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421446
Record name 5,7-dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24485-01-6
Record name 24485-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264046
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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